

# Measuring Mazdutide's Effect on Food Intake in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Mazdutide** (also known as IBI362) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, representing a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action is designed to leverage the synergistic effects of both pathways to suppress appetite, increase energy expenditure, and improve glycemic control.[1] These application notes provide detailed protocols for investigating the effects of **mazdutide** on food intake in various rodent models, offering a comprehensive guide for preclinical efficacy and mechanistic studies.

### **Mechanism of Action: Dual Receptor Agonism**

**Mazdutide**'s primary effect on food intake is mediated through its action on two key receptors in metabolic regulation:

GLP-1 Receptor (GLP-1R) Activation: As a GLP-1R agonist, mazdutide mimics the action of
the native incretin hormone GLP-1.[2] Activation of GLP-1R in the brain, particularly in the
hypothalamus and hindbrain, promotes satiety and reduces appetite.[2] Peripherally, it slows
gastric emptying, further contributing to a feeling of fullness and a reduction in overall food
consumption.[3]







 Glucagon Receptor (GCGR) Activation: Simultaneously, mazdutide activates the glucagon receptor. While glucagon is traditionally known for its role in increasing blood glucose, its activation in the context of a dual agonist is thought to contribute to weight loss by increasing energy expenditure and enhancing hepatic fat metabolism.[3][4]

The combined activation of these two pathways is hypothesized to produce a more potent and sustained reduction in food intake and body weight compared to single GLP-1 receptor agonists.

## **Signaling Pathways**

The binding of **mazdutide** to the GLP-1 and glucagon receptors initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and other downstream effectors that ultimately mediate the physiological responses of reduced appetite and increased energy expenditure.





Click to download full resolution via product page

Mazdutide Dual Receptor Signaling Pathways



# Data Presentation: Effects on Food Intake and Body Weight

The following tables summarize the quantitative effects of **mazdutide** on food intake and body weight in various rodent models.

Table 1: Effects of Mazdutide in db/db Mice

| Dose<br>(µg/kg) | Route of<br>Administr<br>ation | Frequenc<br>y            | Duration | Change<br>in Food<br>Intake      | Change<br>in Body<br>Weight       | Referenc<br>e |
|-----------------|--------------------------------|--------------------------|----------|----------------------------------|-----------------------------------|---------------|
| 50              | Subcutane<br>ous (SC)          | Once every<br>three days | 12 weeks | Dose-<br>dependent<br>reduction  | Significant reduction vs. control | [5]           |
| 100             | Subcutane<br>ous (SC)          | Once every three days    | 12 weeks | Dose-<br>dependent<br>reduction  | Significant reduction vs. control | [5]           |
| 200             | Subcutane<br>ous (SC)          | Once every three days    | 12 weeks | Strongest<br>anorectic<br>effect | -18.3% vs.                        | [5]           |

Table 2: Effects of Mazdutide in Diet-Induced Obese (DIO) Rodents



| Rodent<br>Model | Dose                              | Route<br>of<br>Adminis<br>tration | Frequen<br>cy    | Duratio<br>n     | Change<br>in Food<br>Intake        | Change<br>in Body<br>Weight        | Referen<br>ce |
|-----------------|-----------------------------------|-----------------------------------|------------------|------------------|------------------------------------|------------------------------------|---------------|
| DIO Mice        | Data not<br>publicly<br>available | Subcutan<br>eous<br>(SC)          | Not<br>specified | Not<br>specified | Expected dose-depende nt reduction | Expected dose-depende nt reduction | N/A           |
| DIO Rats        | Data not<br>publicly<br>available | Subcutan<br>eous<br>(SC)          | Not<br>specified | Not<br>specified | Expected dose-depende nt reduction | Expected dose-depende nt reduction | N/A           |

Table 3: Effects of Mazdutide in ob/ob Mice

| Dose                        | Route of<br>Administr<br>ation | Frequenc<br>y    | Duration         | Change<br>in Food<br>Intake       | Change<br>in Body<br>Weight       | Referenc<br>e |
|-----------------------------|--------------------------------|------------------|------------------|-----------------------------------|-----------------------------------|---------------|
| Data not publicly available | Subcutane<br>ous (SC)          | Not<br>specified | Not<br>specified | Expected dose-dependent reduction | Expected dose-dependent reduction | N/A           |

Note: While specific quantitative data for **mazdutide** in DIO and ob/ob models are not readily available in the public domain, studies with other dual GLP-1/glucagon receptor agonists have shown significant reductions in food intake and body weight in these models.

## **Experimental Protocols**

Detailed methodologies for key experiments to assess **mazdutide**'s effect on food intake in rodents are provided below.



## Protocol 1: Evaluation of Mazdutide in Genetically Obese (db/db) Mice

Objective: To determine the dose-dependent effect of **mazdutide** on food intake and body weight in a model of genetic obesity and type 2 diabetes.

#### Materials:

- Male db/db mice (8 weeks old)
- Mazdutide (lyophilized powder)
- Sterile saline for reconstitution
- Standard rodent chow
- Metabolic cages for individual housing and monitoring
- Animal scale
- Subcutaneous injection supplies

#### Procedure:

- Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the start of the experiment. Allow ad libitum access to standard chow and water.
- Baseline Measurements: Record baseline body weight and daily food and water intake for each mouse for 3 consecutive days.
- Randomization: Randomize mice into treatment groups (e.g., vehicle control, mazdutide 50 μg/kg, 100 μg/kg, 200 μg/kg).
- Drug Administration: Reconstitute mazdutide in sterile saline to the desired concentrations.
   Administer mazdutide or vehicle via subcutaneous injection once every three days for a period of 12 weeks.[5]
- Monitoring:



- Record body weight daily or at least three times per week.
- Measure daily food and water intake.
- Observe animals for any clinical signs of adverse effects.
- Data Analysis: Calculate the average daily food intake and the percentage change in body
  weight from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA
  followed by post-hoc tests) to determine significant differences between groups.

# Protocol 2: Induction and Treatment of Diet-Induced Obesity (DIO) in Mice

Objective: To evaluate the efficacy of **mazdutide** in a model that mimics human obesity caused by a high-fat diet.

#### Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-fat diet (HFD; e.g., 45-60% kcal from fat)
- Standard chow diet
- Mazdutide
- Vehicle control
- Other materials as listed in Protocol 1

#### Procedure:

- Obesity Induction:
  - Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet.
  - Maintain mice on their respective diets for 8-12 weeks to induce obesity in the HFD group.



 Monitor body weight weekly. The DIO phenotype is confirmed when the HFD group has a significantly higher body weight than the chow-fed group.

#### Treatment Phase:

- Once the DIO phenotype is established, randomize the obese mice into treatment groups (e.g., vehicle, mazdutide low dose, mazdutide high dose).
- Follow steps 2-6 as outlined in Protocol 1 for baseline measurements, drug administration, monitoring, and data analysis.

### **Protocol 3: Acute Food Intake Study**

Objective: To assess the immediate effects of a single dose of **mazdutide** on food consumption.

#### Materials:

- Rodent model of choice (e.g., lean, DIO, or genetically obese mice or rats)
- Mazdutide
- Vehicle control
- Automated food intake monitoring system or manual measurement tools
- Other materials as listed in Protocol 1

#### Procedure:

- Acclimation and Fasting: Acclimate animals to the testing environment. Fast animals
  overnight (approximately 16 hours) with free access to water to ensure a robust feeding
  response.
- Drug Administration: At the beginning of the dark cycle, administer a single dose of mazdutide or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).



- Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
- Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
- Data Analysis: Compare the cumulative food intake between the mazdutide-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

## **Experimental Workflow and Logical Relationships**

The following diagrams illustrate a typical experimental workflow for evaluating **mazdutide**'s effect on food intake and the logical relationship of its dual agonism.





Click to download full resolution via product page

Typical Experimental Workflow





Click to download full resolution via product page

Logical Relationship of **Mazdutide**'s Dual Agonism

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]



- 2. benchchem.com [benchchem.com]
- 3. Innovent Announces Mazdutide Demonstrates 80.2% Reduction in Liver Fat Content in Exploratory Analysis of Phase 3 Weight Management GLORY-1 Study at ADA 2024 [prnewswire.com]
- 4. Innovent Announces Phase Ib Results of Higher-dose Mazdutide (IBI362) in Chinese Participants with Overweight or Obesity Published in eClinicalMedicine - BioSpace [biospace.com]
- 5. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist mazdutide (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebocontrolled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Mazdutide's Effect on Food Intake in Rodents: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606927#measuring-mazdutide-s-effect-on-food-intake-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com